4-chloro-N-{3-[(5-chloro-2-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
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Overview
Description
4-CHLORO-N-{3-[(5-CHLORO-2-METHOXYPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a quinoxaline core, a sulfonamide group, and multiple chlorine and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{3-[(5-CHLORO-2-METHOXYPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the sulfonamide group, and the addition of chlorine and methoxy substituents. Common synthetic routes may involve:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Introduction of the Sulfonamide Group: This step often involves the reaction of the quinoxaline derivative with a sulfonyl chloride in the presence of a base.
Addition of Chlorine and Methoxy Substituents: These substituents can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{3-[(5-CHLORO-2-METHOXYPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
4-CHLORO-N-{3-[(5-CHLORO-2-METHOXYPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular pathways and its potential as an anticancer or antimicrobial agent.
Chemical Biology: Use as a probe to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{3-[(5-CHLORO-2-METHOXYPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the quinoxaline core can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-N-{3-[(5-CHLORO-2-METHOXYPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE: shares structural similarities with other quinoxaline derivatives and sulfonamide compounds.
N-{3-[(5-CHLORO-2-METHOXYPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE: Lacks the 4-chloro substituent.
4-CHLORO-N-{3-[(5-METHOXYPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE: Lacks the 5-chloro substituent.
Uniqueness
The unique combination of chlorine and methoxy substituents in 4-CHLORO-N-{3-[(5-CHLORO-2-METHOXYPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE imparts distinct electronic and steric properties, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H16Cl2N4O3S |
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Molecular Weight |
475.3 g/mol |
IUPAC Name |
4-chloro-N-[3-(5-chloro-2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16Cl2N4O3S/c1-30-19-11-8-14(23)12-18(19)26-20-21(25-17-5-3-2-4-16(17)24-20)27-31(28,29)15-9-6-13(22)7-10-15/h2-12H,1H3,(H,24,26)(H,25,27) |
InChI Key |
RRTJDYNOHKXFGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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